![molecular formula C20H25ClO4 B4885284 1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4885284.png)
1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene
Overview
Description
1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene is a chemical compound that is commonly known as Bisoprolol. It is a beta-blocker medication that is used to treat high blood pressure, heart failure, and angina. Bisoprolol works by blocking the effects of adrenaline on the heart and blood vessels, which results in a decrease in heart rate and blood pressure.
Mechanism of Action
Bisoprolol works by blocking the effects of adrenaline on the heart and blood vessels. Adrenaline is a hormone that is released by the body in response to stress or physical activity. It increases heart rate and blood pressure by stimulating the beta-adrenergic receptors in the heart and blood vessels. Bisoprolol blocks these receptors, which results in a decrease in heart rate and blood pressure.
Biochemical and physiological effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and the workload of the heart. It also reduces the oxygen demand of the heart, which can be beneficial in patients with angina. Bisoprolol has been shown to improve exercise tolerance in patients with heart failure, and it has also been found to improve left ventricular function in patients with heart failure.
Advantages and Limitations for Lab Experiments
Bisoprolol has several advantages for lab experiments. It is a well-established medication that has been extensively studied in clinical trials. It is also widely available and relatively inexpensive. However, there are some limitations to using Bisoprolol in lab experiments. It is a medication that is used to treat human patients, and its effects on animal models may not be the same as its effects on humans. Additionally, Bisoprolol has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on Bisoprolol. One area of research is the potential use of Bisoprolol in reducing the risk of heart attack and stroke in patients with cardiovascular disease. Another area of research is the potential use of Bisoprolol in treating other cardiovascular conditions, such as arrhythmias. Additionally, there is a need for further research on the long-term effects of Bisoprolol, particularly in patients with heart failure. Overall, Bisoprolol is a promising medication that has the potential to improve the lives of patients with cardiovascular disease.
Scientific Research Applications
Bisoprolol has been extensively studied in clinical trials and has been found to be effective in treating high blood pressure, heart failure, and angina. It has also been studied for its potential use in reducing the risk of heart attack and stroke in patients with cardiovascular disease. Bisoprolol has been shown to be effective in reducing the risk of cardiovascular events in patients with heart failure, and it has also been found to be effective in reducing the risk of death in patients with heart failure.
properties
IUPAC Name |
1-chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4/c1-14-5-6-18(20(11-14)22-4)24-9-7-23-8-10-25-19-13-15(2)17(21)12-16(19)3/h5-6,11-13H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQRRHREPZUCOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C(=C2)C)Cl)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.